molecular formula C6H7N3O5 B11748172 Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester CAS No. 80354-48-9

Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B11748172
CAS No.: 80354-48-9
M. Wt: 201.14 g/mol
InChI Key: HOLCTFBQQQICEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester, is a nitroso-substituted carbamate derivative characterized by a pyrrolidinone core (2,5-dioxo-1-pyrrolidinyl group) and a methylnitroso functional group. This compound belongs to the carbamic acid ester family, which includes molecules with activated ester groups (e.g., N-hydroxysuccinimide (NHS) esters) widely used in peptide synthesis and bioconjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-methyl-N-nitrosocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O5/c1-8(7-13)6(12)14-9-4(10)2-3-5(9)11/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLCTFBQQQICEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)ON1C(=O)CCC1=O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230260
Record name Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80354-48-9
Record name Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080354489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of N-methyl-N-nitrosocarbamic acid with 2,5-dioxo-1-pyrrolidinyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to 25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates and esters.

Scientific Research Applications

Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamic Acid Esters with Pyrrolidinone/NHS Ester Groups

The 2,5-dioxo-1-pyrrolidinyl (NHS ester) group is a common activating moiety in carbamates. Below is a comparison with analogous compounds:

Compound Name CAS Number Key Features Applications/Notes
Target Compound : Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester Not specified Contains methylnitroso group; pyrrolidinone-activated ester Likely high reactivity for acylation; potential nitrosation activity. Safety data unavailable.
Boc-Glycine-N-hydroxysuccinimide ester 164050 tert-butoxycarbonyl (Boc)-protected glycine NHS ester Peptide synthesis; stable acylating agent for amines .
Z-DL-Alanine-OSu 73488-77-4 Benzyloxycarbonyl (Z)-protected alanine NHS ester Used in solid-phase peptide synthesis; hydrolytically stable .
L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid NHS ester 40371-52-6 Chiral hydroxybutyric acid derivative with NHS ester Bioconjugation reagent; stereospecific coupling .

Key Observations :

  • The target compound’s methylnitroso group differentiates it from standard NHS esters (e.g., Boc-Gly-OSu), which lack nitroso substituents.
  • Unlike Z-protected NHS esters (e.g., Z-DL-Alanine-OSu), the methylnitroso variant may exhibit reduced hydrolytic stability due to the electron-withdrawing nitroso group.
Nitroso-Containing Carbamates

Nitroso-substituted carbamates are rare, but structurally related compounds include:

Compound Name CAS Number Structure Notes
Dimetilan 644-64-4 Pyrazole-based dimethylcarbamate Insecticide; contains dimethylcarbamate and pyrazole groups .
Carbamic acid, [[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]cyclohexyl]methyl]-, phenylmethyl ester 166098-58-4 Cyclohexyl-linked NHS ester with benzyl group Used in crosslinking applications; no nitroso substituent .

Comparison :

  • Dimetilan shares a carbamate backbone but lacks the pyrrolidinone core and nitroso group. Its pyrazole ring enhances insecticidal activity, whereas the target compound’s nitroso group may prioritize chemical reactivity over bioactivity .
  • The absence of nitroso groups in commercial NHS esters (e.g., 166098-58-4) suggests that the target compound’s synthesis and handling would require specialized protocols to mitigate decomposition or hazardous byproducts.

Structural and Functional Analysis

Reactivity
  • Acylation Potential: The NHS ester group (2,5-dioxo-1-pyrrolidinyl) enables nucleophilic acyl substitution, similar to Boc-Gly-OSu and Z-DL-Alanine-OSu .
Stability
  • NHS esters (e.g., 40371-52-6) are typically stored at 2–8°C to prevent hydrolysis . The nitroso group in the target compound could further reduce stability, necessitating stringent storage conditions (e.g., inert atmosphere, low temperatures).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.